

# Preparing GW806742X Stock Solution with DMSO: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation, handling, and storage of a stock solution of the dual MLKL and VEGFR2 inhibitor, **GW806742X**, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in downstream experimental assays.

# **Compound Information**

**GW806742X** is a potent, ATP-competitive inhibitor targeting Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] It plays a significant role in inhibiting necroptosis and angiogenesis, making it a valuable tool for research in cancer biology and inflammatory diseases.



Property	Value	Source
CAS Number	579515-63-2	[1]
Molecular Weight	573.55 g/mol	[3]
Appearance	White to beige powder	[2]
Solubility in DMSO	2 mg/mL to 100 mg/mL	[2][3]
Storage (Solid)	-20°C for up to 3 years	[3]
Storage (in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year	[1][3]

Note on Solubility: There is a significant discrepancy in the reported solubility of **GW806742X** in DMSO, with values ranging from 2 mg/mL to as high as 100 mg/mL.[2][3] It is strongly recommended to start with a lower concentration (e.g., 10 mM) and to use fresh, anhydrous DMSO to ensure complete dissolution.[3] Sonication may be required to dissolve the compound fully.[1]

# Experimental Protocol: Preparing a 10 mM GW806742X Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of GW806742X in DMSO.

### Materials:

- GW806742X powder
- Anhydrous Dimethyl Sulfoxide (DMSO), high purity
- Sterile microcentrifuge tubes or amber glass vials
- · Calibrated analytical balance
- Vortex mixer
- Sonicator water bath



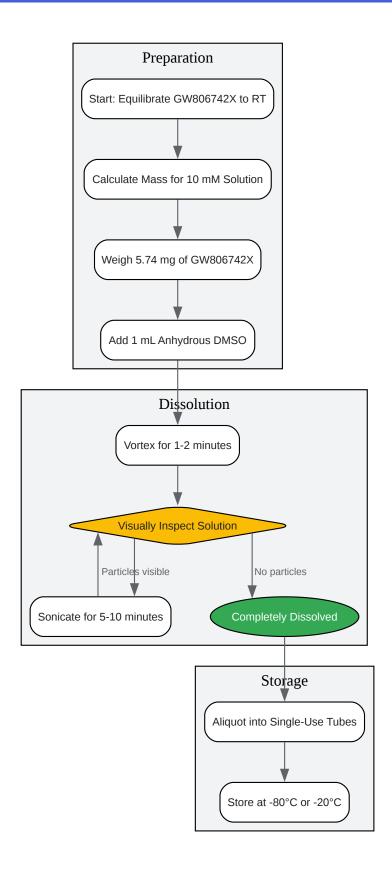
- · Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

#### Procedure:

- Equilibrate Compound: Before opening, allow the vial of GW806742X powder to equilibrate
  to room temperature for at least 15-20 minutes. This prevents condensation of moisture,
  which can affect compound stability and solubility.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
   Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight (g/mol) x 1000
   For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 573.55 g/mol x
   1000 = 5.74 mg
- Weighing: Carefully weigh out 5.74 mg of **GW806742X** powder using a calibrated analytical balance in a chemical fume hood.
- Dissolution: a. Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial. b. Add 1 mL of anhydrous DMSO to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.[5]
- Sonication (if necessary): If the compound does not fully dissolve after vortexing, place the tube in a sonicator water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles. Gentle warming to 37°C can also aid dissolution, but the compound's stability at this temperature should be considered.[5][6]
- Aliquoting and Storage: a. Once the GW806742X is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.[5] b. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1][3]
   Protect from light.

# **Experimental Workflow**





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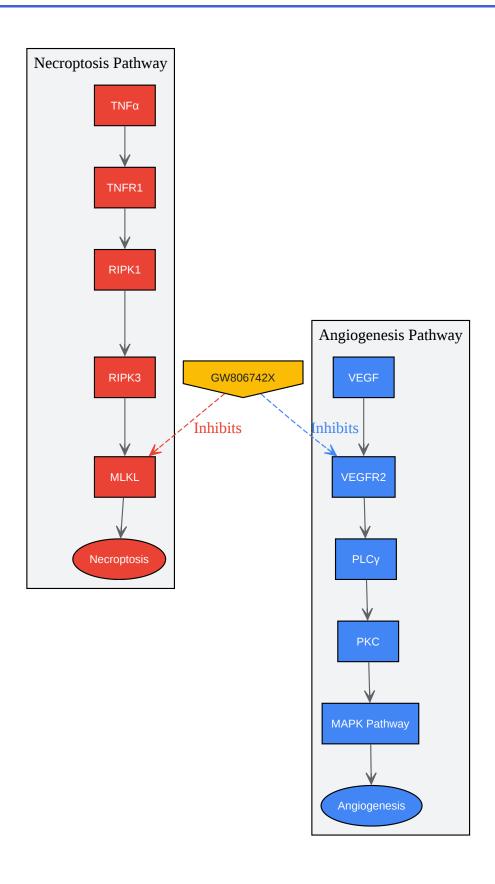
Caption: Workflow for preparing GW806742X stock solution.



# **Signaling Pathway Inhibition**

**GW806742X** is known to inhibit two key signaling pathways: the necroptosis pathway via MLKL and the angiogenesis pathway via VEGFR2.





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Caption: Inhibition of Necroptosis and Angiogenesis by GW806742X.



## **Best Practices and Troubleshooting**

- Use of Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds.[3] Always use fresh, anhydrous DMSO from a sealed container.
- Final DMSO Concentration in Assays: For in vitro cell-based assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cellular toxicity.[7] A negative control with the same concentration of DMSO should always be included in the experiment.
- Precipitation Upon Dilution: If the compound precipitates when diluted into aqueous buffers
  for assays, this is due to the lower solubility in the aqueous environment.[5] To mitigate this,
  consider serial dilutions in DMSO before the final dilution into the aqueous buffer. The use of
  solubility enhancers like Tween® 80 or Pluronic® F-68 in the final buffer can also help
  maintain solubility.[5]
- Safety Precautions: Always handle GW806742X and DMSO in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed safety information.

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